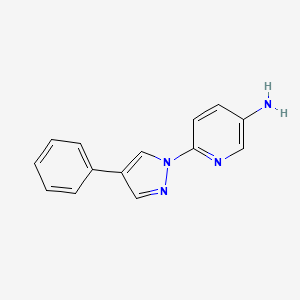![molecular formula C23H23IN2O B12637326 1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide is a complex organic compound with a unique structure that includes a benzoxazole ring fused with a benzene ring, an ethyl group, and a phenylbutan-2-imine moiety
Preparation Methods
The synthesis of 1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.
Substitution: The ethyl group is introduced through a substitution reaction, often using ethyl iodide in the presence of a base.
Formation of Imine: The phenylbutan-2-imine moiety is formed by reacting the benzoxazole derivative with an appropriate amine under acidic conditions.
Hydroiodide Formation: Finally, the hydroiodide salt is formed by treating the compound with hydroiodic acid.
Chemical Reactions Analysis
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis of the imine moiety can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and aldehyde or ketone.
Scientific Research Applications
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the development of new materials, including dyes and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C23H23IN2O |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide |
InChI |
InChI=1S/C23H22N2O.HI/c1-3-19(24-20-12-6-5-7-13-20)16-23-25(4-2)21-14-17-10-8-9-11-18(17)15-22(21)26-23;/h5-16H,3-4H2,1-2H3;1H |
InChI Key |
BTWPKNKVJUTEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=CC=C1)C=C2N(C3=CC4=CC=CC=C4C=C3O2)CC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637257.png)

![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)

![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)





